Cyclohexanecarboxylic acid, 4-butyl-, 4-(pentyloxy)phenyl ester
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Overview
Description
Cyclohexanecarboxylic acid, 4-butyl-, 4-(pentyloxy)phenyl ester is an organic compound with a complex structure that includes a cyclohexane ring, a carboxylic acid group, and a phenyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexanecarboxylic acid, 4-butyl-, 4-(pentyloxy)phenyl ester typically involves the esterification of cyclohexanecarboxylic acid with 4-(pentyloxy)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxylic acid, 4-butyl-, 4-(pentyloxy)phenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters or other derivatives.
Scientific Research Applications
Cyclohexanecarboxylic acid, 4-butyl-, 4-(pentyloxy)phenyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclohexanecarboxylic acid, 4-butyl-, 4-(pentyloxy)phenyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in various biochemical processes. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexanecarboxylic acid, 4-butyl-, 4-ethoxyphenyl ester
- Cyclohexanecarboxylic acid, 4-tert-butyl, methyl ester
- 4-tert-Butylcyclohexanecarboxylic acid
Uniqueness
Cyclohexanecarboxylic acid, 4-butyl-, 4-(pentyloxy)phenyl ester is unique due to its specific ester group and the presence of a pentyloxy substituent on the phenyl ring
Properties
CAS No. |
56359-72-9 |
---|---|
Molecular Formula |
C22H34O3 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
(4-pentoxyphenyl) 4-butylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C22H34O3/c1-3-5-7-17-24-20-13-15-21(16-14-20)25-22(23)19-11-9-18(10-12-19)8-6-4-2/h13-16,18-19H,3-12,17H2,1-2H3 |
InChI Key |
RZBSEGBMCJSSPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)OC(=O)C2CCC(CC2)CCCC |
Origin of Product |
United States |
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